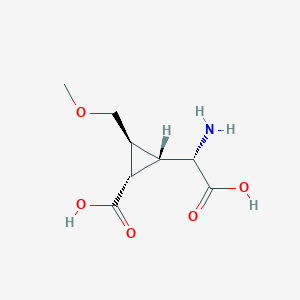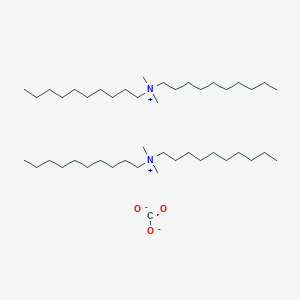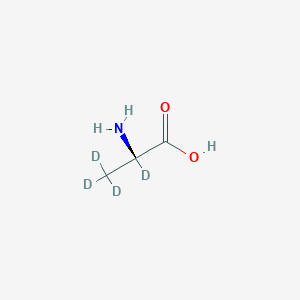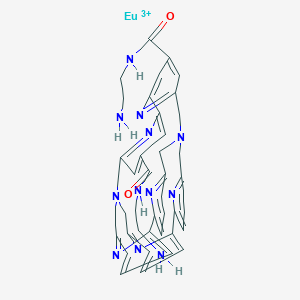
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine, also known as MTEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine selectively binds to and blocks the mGluR5, a G protein-coupled receptor that plays a critical role in synaptic plasticity and neurotransmitter release. By inhibiting the activity of mGluR5, this compound reduces the excitability of neurons and modulates the release of neurotransmitters such as glutamate and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in preclinical studies. It reduces the release of glutamate and dopamine in the brain, which can lead to a decrease in excitotoxicity and neuroinflammation. This compound also enhances synaptic plasticity and promotes the formation of new synapses, which can improve cognitive function. In addition, this compound has been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the amygdala and prefrontal cortex.
実験室実験の利点と制限
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine is a highly selective and potent antagonist of mGluR5, which makes it an ideal tool for studying the role of this receptor in various neurological and psychiatric disorders. However, its high potency can also be a limitation, as it may cause off-target effects at higher doses. In addition, this compound has poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine. One area of interest is the development of more selective and potent mGluR5 antagonists that can be used in clinical trials. Another direction is the investigation of the long-term effects of this compound on synaptic plasticity and neuroinflammation. Finally, this compound may have potential applications in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and post-traumatic stress disorder.
合成法
The synthesis of 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine involves the reaction of 3-methoxymethylcyclopropene with chloroacetic acid, followed by the addition of glycine and a final deprotection step. This method yields this compound with high purity and yield.
科学的研究の応用
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior in preclinical models. This compound has also been investigated as a potential treatment for fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
特性
CAS番号 |
130532-53-5 |
|---|---|
分子式 |
C8H13NO5 |
分子量 |
203.19 g/mol |
IUPAC名 |
(1S,2S,3S)-2-[(S)-amino(carboxy)methyl]-3-(methoxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO5/c1-14-2-3-4(5(3)7(10)11)6(9)8(12)13/h3-6H,2,9H2,1H3,(H,10,11)(H,12,13)/t3-,4-,5+,6-/m0/s1 |
InChIキー |
KIPYNMRUUNEIEA-UHFFFAOYSA-N |
異性体SMILES |
COC[C@H]1[C@@H]([C@@H]1C(=O)O)[C@@H](C(=O)O)N |
SMILES |
COCC1C(C1C(=O)O)C(C(=O)O)N |
正規SMILES |
COCC1C(C1C(=O)O)C(C(=O)O)N |
同義語 |
2-(2-carboxy-3-methoxymethylcyclopropyl)glycine cis-MCG-I trans-MCG-I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)



![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)





